4-Hydroxynaphthalene-1-carbonitrile

Description

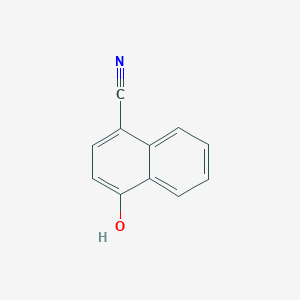

4-Hydroxynaphthalene-1-carbonitrile (C₁₁H₇NO, molecular weight: 169.18 g/mol) is a naphthalene derivative featuring a hydroxyl (-OH) group at the 4-position and a cyano (-CN) group at the 1-position. The compound’s structure confers unique physicochemical properties, such as hydrogen-bonding capability from the hydroxyl group and electron-withdrawing effects from the cyano group.

Properties

IUPAC Name |

4-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCUUNRCGDNUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467702 | |

| Record name | 4-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35462-47-6 | |

| Record name | 4-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxynaphthalene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that naphthoquinones, a class of compounds to which 4-hydroxynaphthalene-1-carbonitrile belongs, have garnered much attention due to their pharmacological properties, including anticancer action.

Mode of Action

Naphthoquinones have been reported to exhibit diverse mechanisms of action, which depend on structural differences among them

Biochemical Pathways

Naphthoquinones have been reported to affect various biochemical pathways

Result of Action

Naphthoquinones have been reported to exhibit anticancer action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, polycyclic aromatic hydrocarbons (PAHs), a class of compounds to which this compound belongs, are environmental pollutants formed from the incomplete combustion of carbon-containing products. Exposure to these compounds can occur through ingestion or inhalation and has been linked to various health conditions

Biochemical Analysis

Biochemical Properties

4-Hydroxynaphthalene-1-carbonitrile plays a significant role in biochemical reactions, particularly those involving redox processes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as quinone reductases, which are involved in the reduction of quinones to hydroquinones. These interactions are crucial as they help in understanding the compound’s role in oxidative stress and redox signaling pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, such as those regulated by the Nrf2 pathway. Additionally, it can alter cellular metabolism by influencing the activity of enzymes involved in redox reactions, thereby impacting the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, it has been found to inhibit certain protein tyrosine phosphatases, which play a role in cell signaling. Additionally, this compound can induce changes in gene expression by modulating transcription factors such as Nrf2, thereby influencing the cellular response to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound can undergo degradation in certain solvents, which can affect its long-term impact on cellular function. Additionally, the temporal effects of this compound on cellular processes, such as gene expression and enzyme activity, can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant properties and protection against oxidative stress. At higher doses, it can have toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as quinone reductases and cytochrome P450 enzymes, which play a role in its metabolism and conversion to other metabolites. These interactions can influence metabolic flux and the levels of various metabolites within the cell, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic anion transporters, which facilitate its uptake and distribution within the cell. Additionally, binding proteins can influence its localization and accumulation in specific cellular compartments, thereby affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and redox balance. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes.

Biological Activity

4-Hydroxynaphthalene-1-carbonitrile (C11H7NO) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.

Structure and Properties

This compound features a naphthalene ring substituted with hydroxyl and nitrile groups, which are critical for its biological interactions. Its molecular weight is approximately 169.18 g/mol, making it a relatively small organic compound with significant potential for biological applications .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interactions : It has been shown to interact with enzymes such as quinone reductases, influencing redox reactions and potentially modulating oxidative stress responses in cells .

- Cell Signaling Modulation : The compound affects cell signaling pathways, including those regulated by the Nrf2 pathway, which is crucial for cellular responses to oxidative stress .

- Protein Interaction : It can bind to specific proteins, leading to either inhibition or activation of their functions. For example, it has been reported to inhibit certain protein tyrosine phosphatases involved in cell signaling .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Cell Line Studies : In vitro studies have demonstrated its antiproliferative effects against various cancer cell lines. For instance, it has shown effectiveness against human colon carcinoma cells, particularly those with mutations in the TP53 tumor suppressor gene .

- Mechanism Insights : The compound's mechanism may involve intercalation into DNA or disruption of critical protein interactions that are necessary for cancer cell survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects:

- Bacterial Inhibition : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific details on the spectrum of activity are still under investigation .

Case Studies and Research Findings

Dosage Effects

The effects of this compound vary with dosage:

- Low Doses : At lower concentrations, it may exhibit antioxidant properties and protect against oxidative stress.

- High Doses : Higher concentrations can lead to cytotoxic effects in cancer cells, highlighting the importance of dosage in therapeutic applications .

Environmental Considerations

As a member of the naphthoquinone family, environmental factors can influence the stability and efficacy of this compound. Its behavior in biological systems may be affected by the presence of polycyclic aromatic hydrocarbons (PAHs), which are environmental pollutants formed from incomplete combustion processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Hydroxynaphthalene-1-carbonitrile with other naphthalene carbonitrile derivatives, focusing on substituents, molecular weight, and spectral features:

Key Observations:

- Substituent Effects: The hydroxyl group in this compound enhances hydrogen bonding, likely increasing solubility in polar solvents compared to non-polar derivatives like 4-hexyloxy or brominated analogs .

- Melting Points : Chromene derivatives (e.g., Compound 1E) exhibit higher melting points (223–227°C) due to crystalline packing from multiple functional groups (–OH, –NH₂, –CN) .

- Spectral Signatures : The –CN group consistently shows IR absorption near 2200 cm⁻¹ across all compounds, while –OH and –NH₂ groups in Compound 1E produce distinct peaks at 3200–3500 cm⁻¹ .

Toxicity and Hazard Profiles

Substituents significantly influence toxicity:

Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.